molecular formula C25H19ClN4O2 B2754991 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide CAS No. 1189498-67-6

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide

Cat. No.: B2754991
CAS No.: 1189498-67-6
M. Wt: 442.9
InChI Key: LDTPIBJFJKVDLU-UHFFFAOYSA-N
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Description

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrimidoindole core fused with a benzyl group and an acetamide moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminobenzylamine and a suitable diketone, under acidic or basic conditions to form the pyrimidoindole core.

    Benzylation: The next step is the introduction of the benzyl group at the 3-position of the pyrimidoindole core. This can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Acetamide Formation: The final step involves the acylation of the intermediate with 2-chlorophenylacetyl chloride to form the desired acetamide compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzyl group or the indole ring, leading to the formation of corresponding ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde derivatives, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound can serve as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: Its derivatives may be used in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include:

    Enzymes: The compound may inhibit or activate enzymes involved in critical biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound could intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-b]quinolines: These compounds share a similar core structure but differ in the substituents attached to the ring system.

    Indole Derivatives: Compounds like indole-3-carbinol have similar indole cores but different functional groups.

    Benzylated Heterocycles: Compounds with benzyl groups attached to heterocyclic cores, such as benzylpyridines.

Uniqueness

What sets 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2/c26-19-11-5-6-12-20(19)28-22(31)15-30-21-13-7-4-10-18(21)23-24(30)25(32)29(16-27-23)14-17-8-2-1-3-9-17/h1-13,16H,14-15H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTPIBJFJKVDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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